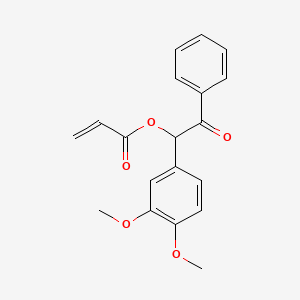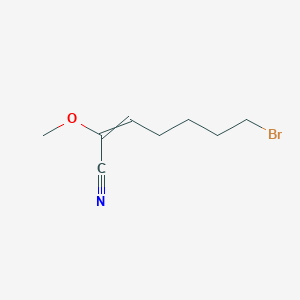
Hex-5-yne-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-5-yne-2,4-dione is an organic compound characterized by the presence of a carbon-carbon triple bond and two carbonyl groups. This compound belongs to the class of alkynes and is known for its unique reactivity due to the combination of the alkyne and diketone functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hex-5-yne-2,4-dione can be synthesized through various methods. One common approach involves the reaction of 1,4-diketones with acetylene. This reaction typically requires a strong base, such as sodium amide, to deprotonate the acetylene and facilitate the nucleophilic attack on the diketone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of acetylene with diketones. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
Hex-5-yne-2,4-dione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alkenes or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alkenes or alkanes.
Substitution: Amines, ethers, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Hex-5-yne-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving carbonyl groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Hex-5-yne-2,4-dione involves its reactivity with nucleophiles and electrophiles. The carbonyl groups can undergo nucleophilic addition reactions, while the alkyne moiety can participate in electrophilic addition reactions. The compound can also form coordination complexes with metal ions, which can influence its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-3-yne-2,5-dione: Similar structure but with different positioning of the carbonyl groups.
But-2-yne-1,4-dione: A shorter alkyne with carbonyl groups at the terminal positions.
Pent-4-yne-2,3-dione: Another alkyne with a different arrangement of carbonyl groups.
Uniqueness
Hex-5-yne-2,4-dione is unique due to its specific positioning of the carbonyl groups and the alkyne moiety, which imparts distinct reactivity and properties compared to other similar compounds. This unique structure makes it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
92836-61-8 |
|---|---|
Molekularformel |
C6H6O2 |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
hex-5-yne-2,4-dione |
InChI |
InChI=1S/C6H6O2/c1-3-6(8)4-5(2)7/h1H,4H2,2H3 |
InChI-Schlüssel |
JBLFQKLZSQZMEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


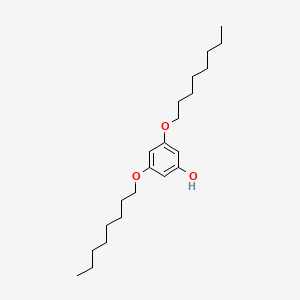
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
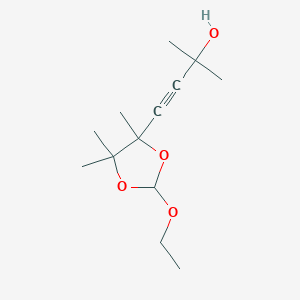
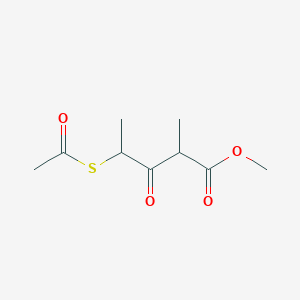
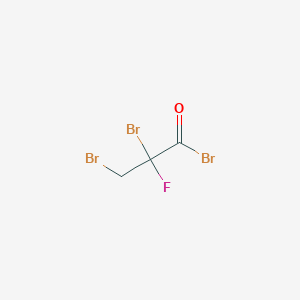

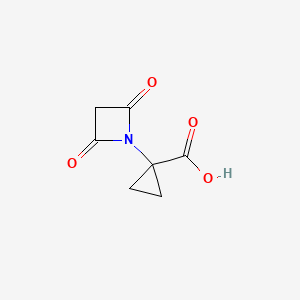

![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)
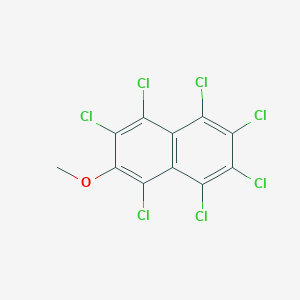
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)
